molecular formula C9H5Cl3N4O2 B287717 4,5-Dichloro-2-(4-chloro-6-methoxypyrimidin-2-yl)pyridazin-3-one

4,5-Dichloro-2-(4-chloro-6-methoxypyrimidin-2-yl)pyridazin-3-one

Cat. No.: B287717
M. Wt: 307.5 g/mol
InChI Key: JCNMEPJLDQUIIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dichloro-2-(4-chloro-6-methoxy-2-pyrimidinyl)-3(2H)-pyridazinone is a synthetic organic compound that belongs to the class of pyridazinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-(4-chloro-6-methoxypyrimidin-2-yl)pyridazin-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyrimidine and pyridazinone derivatives.

    Methoxylation: The addition of a methoxy group to the pyrimidine ring.

    Coupling Reaction: The final step involves coupling the chlorinated pyrimidine and pyridazinone derivatives under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-(4-chloro-6-methoxy-2-pyrimidinyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the pyridazinone ring.

    Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized pyridazinone derivatives.

Scientific Research Applications

4,5-Dichloro-2-(4-chloro-6-methoxy-2-pyrimidinyl)-3(2H)-pyridazinone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: May be used in the development of agrochemicals or other industrial products.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(4-chloro-6-methoxypyrimidin-2-yl)pyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichloro-2-(4-chloro-2-pyrimidinyl)-3(2H)-pyridazinone: Similar structure but lacks the methoxy group.

    4,5-Dichloro-2-(6-methoxy-2-pyrimidinyl)-3(2H)-pyridazinone: Similar structure but lacks one chlorine atom.

Uniqueness

The presence of both chlorine and methoxy groups in 4,5-Dichloro-2-(4-chloro-6-methoxypyrimidin-2-yl)pyridazin-3-one may confer unique chemical and biological properties, such as increased potency or selectivity for certain targets.

Properties

Molecular Formula

C9H5Cl3N4O2

Molecular Weight

307.5 g/mol

IUPAC Name

4,5-dichloro-2-(4-chloro-6-methoxypyrimidin-2-yl)pyridazin-3-one

InChI

InChI=1S/C9H5Cl3N4O2/c1-18-6-2-5(11)14-9(15-6)16-8(17)7(12)4(10)3-13-16/h2-3H,1H3

InChI Key

JCNMEPJLDQUIIQ-UHFFFAOYSA-N

SMILES

COC1=CC(=NC(=N1)N2C(=O)C(=C(C=N2)Cl)Cl)Cl

Canonical SMILES

COC1=CC(=NC(=N1)N2C(=O)C(=C(C=N2)Cl)Cl)Cl

Origin of Product

United States

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